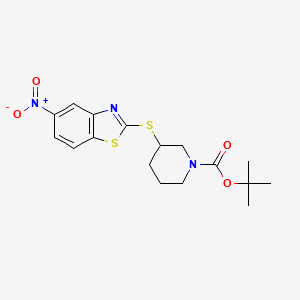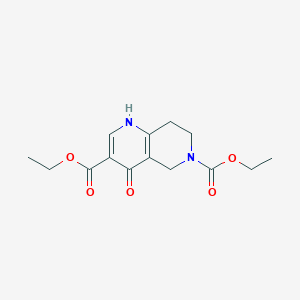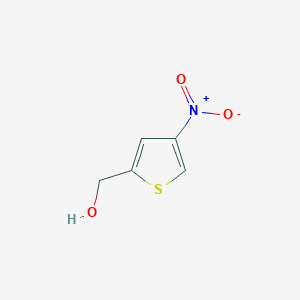
4-fluoro-5-tributylstannanyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-(tributylstannyl)-1h-pyrazole: is a chemical compound that features a pyrazole ring substituted with a fluorine atom and a tributylstannyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(tributylstannyl)-1h-pyrazole typically involves the stannylation of a fluorinated pyrazole precursor. One common method is the reaction of 4-fluoro-3-iodopyrazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and at elevated temperatures to facilitate the stannylation process.
Industrial Production Methods: While specific industrial production methods for 4-Fluoro-3-(tributylstannyl)-1h-pyrazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 4-Fluoro-3-(tributylstannyl)-1h-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation Reactions: The stannyl group can be oxidized to form the corresponding stannic acid derivative.
Reduction Reactions: The fluorine atom can be reduced under specific conditions to form a hydrogen-substituted pyrazole.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine are commonly used. The reactions are typically carried out in solvents like tetrahydrofuran or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Various substituted pyrazoles depending on the nature of the substituent introduced.
Oxidation Reactions: Stannic acid derivatives.
Reduction Reactions: Hydrogen-substituted pyrazoles.
科学的研究の応用
4-Fluoro-3-(tributylstannyl)-1h-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 4-Fluoro-3-(tributylstannyl)-1h-pyrazole largely depends on its application In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity
類似化合物との比較
4-Fluoro-3-(tributylstannyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.
4-Fluoro-3,5-bis(tributylstannyl)pyridine: Contains two stannyl groups and a pyridine ring.
4-Fluoro-3-(trimethylstannyl)-1h-pyrazole: Similar but with a trimethylstannyl group instead of a tributylstannyl group.
Uniqueness: 4-Fluoro-3-(tributylstannyl)-1h-pyrazole is unique due to the combination of the fluorine atom and the tributylstannyl group on the pyrazole ring. This combination imparts distinct reactivity and binding properties, making it valuable in various synthetic and research applications.
特性
分子式 |
C15H29FN2Sn |
|---|---|
分子量 |
375.11 g/mol |
IUPAC名 |
tributyl-(4-fluoro-1H-pyrazol-5-yl)stannane |
InChI |
InChI=1S/3C4H9.C3H2FN2.Sn/c3*1-3-4-2;4-3-1-5-6-2-3;/h3*1,3-4H2,2H3;1H,(H,5,6); |
InChIキー |
NYIURNDNQVVBJK-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NN1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















